molecular formula C12H26O B156585 4-Dodecanol CAS No. 10203-32-4

4-Dodecanol

Cat. No.: B156585
CAS No.: 10203-32-4
M. Wt: 186.33 g/mol
InChI Key: ZGSIAHIBHSEKPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Dodecanol, also known as Dodecan-4-ol, is a saturated 12-carbon fatty alcohol . It primarily targets the SDS hydrolase SdsA1 in Pseudomonas aeruginosa and Fatty-acid amide hydrolase 1 in humans . These enzymes play crucial roles in lipid metabolism and signaling.

Mode of Action

The interaction of this compound with its targets results in changes in the metabolic processes of the organism. For instance, it has been found to exhibit potent larvicidal activity against Culex pipiens pallens, a species of mosquito . The mode of action is related to its ability to lower water surface tension .

Biochemical Pathways

This compound affects various biochemical pathways. In a study involving Escherichia coli, it was found that the compound plays a role in the production of 1-dodecanol from glucose . This suggests that this compound may influence carbohydrate metabolism and fatty acid synthesis pathways.

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to exhibit antifungal activity, with its mechanism of action primarily due to its surfactant property . This suggests that this compound can disrupt the native membrane-associated function of integral proteins, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as anethole, can enhance the fungicidal activity of this compound . Additionally, factors such as pH, temperature, and the presence of other organisms can also affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Dodecanol can be synthesized through the reduction of dodecanoic acid (lauric acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dodecanal (lauryl aldehyde) in the presence of a catalyst such as palladium on carbon (Pd/C) or nickel. This process is carried out under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 4-Dodecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products:

Comparison with Similar Compounds

4-Dodecanol can be compared with other long-chain fatty alcohols such as:

Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surfactant and emulsifying properties .

Properties

IUPAC Name

dodecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSIAHIBHSEKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030175
Record name Dodecan-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10203-32-4
Record name 4-Dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10203-32-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecan-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dodecanol
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Record name Dodecan-4-ol
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Record name Dodecan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Dodecanol contribute to the selective separation of cesium from high-level liquid waste?

A: this compound acts as a molecule modifier in conjunction with calix[4]arene, forming a selective adsorbent for cesium ions. [, ] This adsorbent, often immobilized on a macroporous silica support, exhibits a strong affinity for cesium, facilitating its separation from high-level liquid waste generated during nuclear processes. The presence of this compound enhances the adsorption properties and selectivity of the material for cesium.

Q2: What are the implications of this compound's radiolytic degradation products in nuclear waste treatment?

A: The radiolysis of this compound in the PUREX process generates various byproducts that pose challenges for nuclear waste treatment. [, ] These degradation products, including alcohols and nitro compounds, can interfere with the extraction efficiency and selectivity of the process. Furthermore, their presence necessitates additional separation and purification steps to manage the chemical complexity of the nuclear waste. Understanding the formation and behavior of these radiolysis products is crucial for developing effective waste treatment strategies and ensuring the safe and efficient operation of nuclear facilities.

Q3: Can this compound be identified using Gas Chromatography-Mass Spectrometry (GC-MS)?

A: Yes, this compound is detectable and identifiable via GC-MS. This technique is valuable for analyzing complex mixtures, such as those found in radiolyzed PUREX solvent or natural product extracts. [, ] The distinct fragmentation pattern of this compound during mass spectrometry, combined with its characteristic retention time in gas chromatography, allows for its identification and quantification even in the presence of other compounds.

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